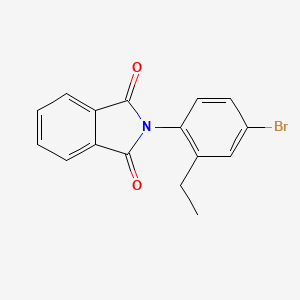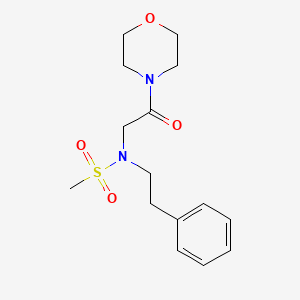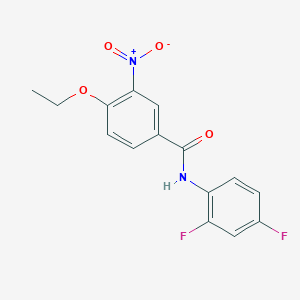
2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
科学研究应用
2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione has potential applications in medicinal chemistry as a promising scaffold for the development of new drugs. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Additionally, it has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood sugar levels in the body. This makes it a potential candidate for the treatment of type 2 diabetes.
作用机制
The exact mechanism of action of 2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. Its antiviral and antibacterial activities may be due to its ability to inhibit the replication of viruses and bacteria. Its inhibition of DPP-4 may be due to its ability to bind to the active site of the enzyme and prevent its activity.
Biochemical and Physiological Effects:
2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of viruses and bacteria. Additionally, it has been shown to lower blood sugar levels in animal models of type 2 diabetes by inhibiting the activity of DPP-4.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential to be used as a scaffold for the development of new drugs. Its ability to exhibit anticancer, antiviral, and antibacterial activities, as well as its inhibition of DPP-4, makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research on 2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its potential as a scaffold for the development of new drugs. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it exhibits its various activities. Additionally, further research could be done to improve its solubility in water, which would make it easier to work with in lab experiments. Finally, more studies could be done to investigate its potential for the treatment of type 2 diabetes.
合成方法
The synthesis of 2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-bromo-2-ethylbenzoic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure 2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione.
属性
IUPAC Name |
2-(4-bromo-2-ethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-2-10-9-11(17)7-8-14(10)18-15(19)12-5-3-4-6-13(12)16(18)20/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPYMZOEIXRNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)

![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5738484.png)







